1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
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Overview
Description
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone is a synthetic organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl-substituted benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.
Attachment of Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction, where the benzimidazole is treated with 1-(4-chlorophenyl)ethanone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanoic acid.
Reduction: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology and Medicine:
Pharmacology: Due to its structural features, it may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties, useful in the manufacture of sensors or electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol: The reduced form of the compound.
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanoic acid: The oxidized form of the compound.
Uniqueness: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone is unique due to the presence of both a chlorophenyl group and a trifluoromethyl-substituted benzimidazole moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQIOIQFYXTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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